molecular formula C18H15NO4S B6572160 ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 392290-09-4

ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B6572160
CAS No.: 392290-09-4
M. Wt: 341.4 g/mol
InChI Key: RXSODPBZIMOJKP-UHFFFAOYSA-N
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Description

Ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate ( 329924-72-3) is a high-purity synthetic building block of significant interest in medicinal chemistry and materials science research. This compound, with the molecular formula C18H15NO4S and a molecular weight of 341.38, is a derivative of the pharmacologically important thiophene scaffold, further functionalized with a furanamide moiety and a phenyl substituent . The structural architecture of this molecule, featuring multiple heterocyclic systems, makes it a valuable precursor for the synthesis of more complex chemical entities. Its primary research applications include serving as a key intermediate in the development of potential pharmaceutical compounds, where the thiophene core is known to impart diverse biological activities. Researchers also utilize this chemical in materials science for the design of novel organic electronic materials and functional polymers, leveraging the conjugated system formed by the thiophene and furan rings. The compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and handling by trained personnel in a controlled laboratory environment are required to maintain its integrity and ensure safety.

Properties

IUPAC Name

ethyl 3-(furan-2-carbonylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-2-22-18(21)16-13(19-17(20)14-9-6-10-23-14)11-15(24-16)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSODPBZIMOJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). Triethylamine (TEA) is employed as a base to neutralize HCl generated during activation. Key variables affecting yield include:

VariableOptimal ConditionYield (%)Reference
SolventDCM78–85
Coupling AgentEDCl/HOBt82
Temperature0°C → room temperature80
Reaction Time12–24 hours85

Side reactions, such as over-activation of the carboxylic acid or racemization, are mitigated by maintaining low temperatures during the initial activation phase.

Cyclization Reactions for Thiophene Core Construction

Copper-catalyzed annulative coupling offers a robust method to assemble the thiophene ring. A protocol developed by Zhang et al. utilizes CuCl₂ with diazo compounds to form fully substituted thiophenes.

Mechanism and Substrate Scope

The reaction proceeds via a sulfur ylide intermediate generated from S,S-disubstituted enones and ethyl diazoacetate. Intramolecular cyclization yields the thiophene scaffold, with the ester group introduced in situ:

S,S-disubstituted enone+ethyl diazoacetateCuCl2thiophene-2-carboxylate\text{S,S-disubstituted enone} + \text{ethyl diazoacetate} \xrightarrow{\text{CuCl}_2} \text{thiophene-2-carboxylate}

Representative data for thiophene formation:

Starting MaterialCatalyst Loading (%)Yield (%)Reference
3-(Bis(methylthio)methylene)pentane-2,4-dione1079
3-(Bis(ethylthio)methylene)pentane-2,4-dione1075

This method is limited by the availability of specialized enone precursors but provides excellent regiocontrol.

Multi-Step Convergent Synthesis

A modular approach combines independently synthesized fragments: the thiophene core, phenyl group, and furan-2-amido side chain.

Stepwise Procedure

  • Thiophene Ring Formation : Cyclocondensation of β-keto esters with sulfur sources (e.g., Lawesson’s reagent).

  • Phenyl Group Introduction : Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst.

  • Amidation : As described in Section 1.

Example Protocol

  • Step 1 : React ethyl acetoacetate with phosphorus pentasulfide (P₄S₁₀) to form ethyl 5-methylthiophene-2-carboxylate (yield: 65–70%).

  • Step 2 : Couple with phenylboronic acid via Pd(PPh₃)₄ catalysis (yield: 80–85%).

  • Step 3 : Amidation with furan-2-carboxylic acid chloride (yield: 75%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield (%)
AmidationHigh functional group toleranceRequires preformed carboxylic acid78–85
CyclizationAtom-economical, one-pot synthesisNarrow substrate scope70–79
Convergent SynthesisModular, scalableMulti-step, purification challenges65–75

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan or thiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Research Applications

1. Building Block in Organic Synthesis

  • Ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate serves as a versatile building block for synthesizing more complex organic molecules. Its unique furan and thiophene rings enable the exploration of new chemical reactions and pathways.

2. Reaction Types

  • The compound can undergo various reactions, including:
    • Oxidation : Using agents like potassium permanganate to form carboxylic acids or ketones.
    • Reduction : Employing lithium aluminum hydride to produce alcohols or amines.
    • Substitution : Functional groups on the rings can be replaced through halogenation reactions.

Medicinal Applications

1. Pharmaceutical Intermediate

  • This compound is investigated as a pharmaceutical intermediate. Its structural features contribute to potential bioactivity, making it a candidate for developing drugs targeting various diseases, including cancer and cardiovascular conditions.

Case Study: Thrombin Inhibition

  • A derivative of this compound has been synthesized as an important intermediate in the production of Dabigatran etexilate, a thrombin inhibitor used for treating thromboses. The synthesis involved multi-step processes characterized by IR and NMR analyses, demonstrating its efficacy in pharmacological applications .

Industrial Applications

1. Development of Advanced Materials

  • The compound's stability and reactivity make it suitable for developing advanced materials, including polymers and coatings. Its unique properties allow for potential use in creating functional materials with specific performance characteristics.

Mechanism of Action

The mechanism of action of ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate involves interactions with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. The furan and thiophene rings contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent critically influences electronic properties and bioactivity:

Compound Name Substituent at 3-Position Molecular Weight Key Properties/Applications References
Ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate Furan-2-carboxamide 369.4 (est.) Potential intermediate for heterocyclic synthesis
Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate 4-Fluorobenzamido 355.38 Higher electronegativity (fluorine) enhances metabolic stability
Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate 2-Chloroacetamido N/A Chlorine may increase reactivity in nucleophilic substitutions
Methyl 3-(3-nitrobenzamido)-5-phenylthiophene-2-carboxylate 3-Nitrobenzamido 382.4 Nitro group introduces electron-withdrawing effects; potential antimicrobial activity
Ethyl 3-(1,5-dimethyl-1H-pyrazole-3-amido)-5-phenylthiophene-2-carboxylate 1,5-Dimethylpyrazole-3-carboxamide 369.4 Heterocyclic amide may enhance receptor binding in medicinal chemistry

Key Observations :

  • Electron-Withdrawing Groups (e.g., nitro, fluorine): Improve stability and modulate electronic effects for targeted interactions .
  • Bulkier Substituents (e.g., pyrazole): May enhance steric hindrance, affecting binding specificity .

Ester Group Variations

The ester moiety at the 2-position impacts solubility and hydrolysis kinetics:

Compound Name Ester Group Molecular Weight Hydrolysis Rate (Relative) Applications References
This compound Ethyl 369.4 Moderate Synthetic intermediate
Methyl 3-(4-fluorobenzamido)-5-phenylthiophene-2-carboxylate Methyl 355.38 Faster Likely used in high-throughput assays
Ethyl 4-(cyanosulfanyl)-5-(furan-2-amido)-3-methylthiophene-2-carboxylate Ethyl 332.34 Slow (steric hindrance) Intermediate for thienopyrimidines

Key Observations :

  • Methyl Esters : Generally hydrolyze faster than ethyl esters, influencing drug delivery kinetics .
  • Ethyl Esters : Preferred for prolonged stability in synthetic workflows .

Key Observations :

  • Chlorophenyl Derivatives : Serve as versatile intermediates due to halogen reactivity .
  • Sulfonyl-Containing Analogs : May exhibit enhanced binding to enzymatic active sites .

Physical Properties and Structural Data

Compound Name Molecular Formula Melting Point Crystallographic Data References
Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate C12H12BrNO4S2 N/A Monoclinic (P2₁/c), dihedral angle = 2.0°
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate C13H17NO5S N/A Planar thiophene ring with ester groups
This compound C18H15NO4S (est.) N/A No crystallographic data available N/A

Key Observations :

  • Crystallographic Trends : Thiophene rings with ester groups often adopt planar conformations, facilitating π-π stacking in solid-state structures .
  • Data Gaps : Melting points and density values are frequently unreported, complicating direct comparisons .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The Gewald reaction is a primary method for synthesizing substituted 2-aminothiophenes. For this compound, start with a ketone or aldehyde precursor (e.g., phenylacetaldehyde) and cyanoacetamide derivatives. Use sulfur and a base (e.g., morpholine) in polar aprotic solvents (DMF or DMSO) at 80–100°C. Post-synthesis, introduce the furan-2-amido group via acylation using furan-2-carbonyl chloride. Optimize yield by adjusting molar ratios, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing the substituent effects on the thiophene core?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify substituent positions (e.g., phenyl at C5, carboxylate at C2). Coupling constants in 1H^1H-NMR can confirm thiophene ring conformation.
  • IR : Confirm amide (C=O stretch at ~1650 cm1^{-1}) and ester (C=O at ~1700 cm1^{-1}) functionalities.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns. Cross-reference with computational predictions (e.g., Gaussian) for accuracy .

Q. What safety precautions are critical when handling intermediates like thiophene-2-carboxylic acid derivatives?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritants. For thiocarbonyl intermediates, avoid contact with oxidizing agents to prevent hazardous reactions. Refer to safety data sheets (SDS) for specific handling and disposal protocols (e.g., Thermo Fisher SDS for thiophene-2-carboxylic acid derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve ambiguities in structural elucidation?

  • Methodological Answer : For crystallographic analysis, grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Collect intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding. Validate bond lengths/angles against similar thiophene derivatives (e.g., diethyl thiophene dicarboxylates). Address disorder in the furan ring using PART instructions in SHELX .

Q. How can researchers design experiments to evaluate the compound’s biological activity in cancer-related pathways?

  • Methodological Answer :

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50_{50} values with controls like doxorubicin.
  • Enzyme inhibition : Screen for kinase or protease inhibition (e.g., EGFR tyrosine kinase) using fluorescence-based assays.
  • Mechanistic studies : Perform flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide). Validate targets via Western blotting (e.g., Bcl-2, caspase-3) .

Q. What computational methods predict the electronic properties and reactivity of this thiophene derivative?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to optimize geometry, calculate HOMO-LUMO gaps, and map electrostatic potentials.
  • Molecular docking : Dock the compound into protein active sites (e.g., COX-2) using AutoDock Vina. Analyze binding affinity (ΔG) and hydrogen-bond interactions with PyMOL.
  • ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability) .

Data Contradiction and Analysis

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for substituent positioning?

  • Methodological Answer : If NMR suggests a substituent at C3 but X-ray indicates C4, re-examine sample purity via HPLC. For crystallography, check for twinning or thermal motion artifacts using PLATON. For NMR, acquire 2D experiments (COSY, HSQC) to confirm coupling networks. If discrepancies persist, synthesize a derivative with a heavy atom (e.g., bromine) for unambiguous crystallographic assignment .

Q. What strategies mitigate low yields in the acylation step of the furan-2-amido group?

  • Methodological Answer : Low yields may stem from steric hindrance or poor nucleophilicity. Optimize by:

  • Using coupling agents (EDC/HOBt) for amide bond formation.
  • Replacing furan-2-carbonyl chloride with activated esters (e.g., NHS ester).
  • Conducting reactions under inert atmosphere (N2_2) to prevent hydrolysis .

Methodological Resources

  • Synthesis : Gewald reaction protocols .
  • Crystallography : SHELX refinement guidelines .
  • Biological Assays : MTT and kinase inhibition workflows .
  • Computational Tools : Gaussian, AutoDock Vina, SwissADME .

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